

Application Notes and Protocols for Virus Purification using Iodixanol Density Gradient Ultracentrifugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iohexol*

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This document provides a detailed protocol for the purification of viruses using iodixanol density gradient ultracentrifugation. This method is a robust and efficient alternative to traditional cesium chloride (CsCl) and sucrose gradients, offering improved recovery of infectious virus particles.^{[1][2][3][4]} Iodixanol, an iodinated density gradient medium, is non-ionic, non-toxic to cells, and allows for the purification of viruses under iso-osmotic conditions, which helps to preserve viral integrity and infectivity.^{[1][4][5][6]}

Principle of Iodixanol Density Gradient Ultracentrifugation

Isopycnic centrifugation with iodixanol separates viral particles based on their buoyant density. A density gradient is created by layering solutions of different iodixanol concentrations in an ultracentrifuge tube. The crude virus lysate is layered on top of the gradient. During ultracentrifugation, viral particles migrate through the gradient until they reach a point where their density equals the density of the surrounding medium, forming a distinct band.^{[7][8]} This allows for the separation of intact viral particles from cellular debris, empty capsids, and other contaminants.^{[5][7]}

Advantages of Iodixanol over Traditional Media

Feature	Iodixanol	Cesium Chloride (CsCl)	Sucrose
Osmolality	Iso-osmotic[1][4]	Hyper-osmotic[4]	Hyper-osmotic[1][2][3]
Toxicity	Non-toxic to cells[1][5]	Can be toxic and must be removed[4]	Can be damaging to some viruses[1][2][3]
Viscosity	Low viscosity[4]	High viscosity	High viscosity[1][2][3]
Virus Infectivity	High recovery of infectivity[1][2][3][4]	Can significantly reduce infectivity[4]	Can lead to loss of infectivity[1][2][3]
Post-purification	Removal may not be necessary for some applications[1][5]	Must be removed[4]	Must be removed[4]

Experimental Protocol: Purification of Adeno-Associated Virus (AAV)

This protocol is adapted from established methods for AAV purification and can be modified for other types of viruses.[5][9][10]

Materials

- Crude viral lysate
- 60% (w/v) Iodixanol solution (e.g., OptiPrep™)
- PBS-MK buffer (1x PBS containing 1 mM MgCl₂ and 2.5 mM KCl)
- 1 M NaCl in PBS-MK buffer
- Phenol Red (optional, for visualization of layers)
- Ultracentrifuge tubes (e.g., Beckman Coulter Ultra-Clear)
- Syringes and needles

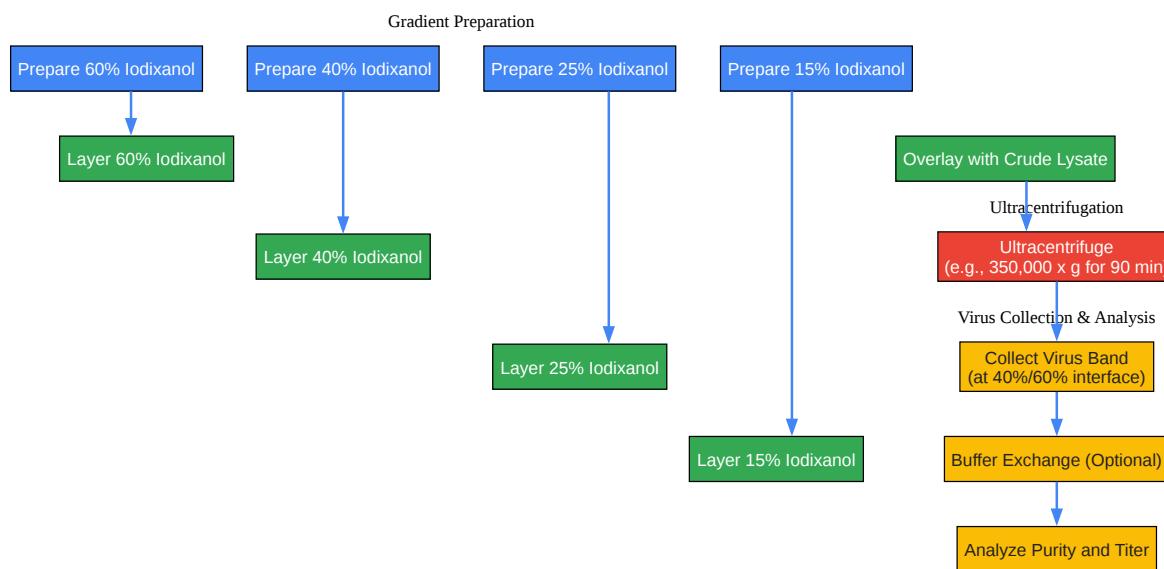
- Ultracentrifuge and appropriate rotor (e.g., swinging bucket or fixed-angle)

Preparation of Iodixanol Gradient Solutions

Prepare the following solutions to create a discontinuous gradient. The volumes provided are for a standard ultracentrifuge tube, but may need to be scaled depending on the tube size.

Iodixanol Concentration	Composition
60%	10 mL of 60% iodixanol + 45 µL of phenol red (optional)[5][10]
40%	6.7 mL of 60% iodixanol + 3.3 mL of 1X PBS-MK buffer[5][10]
25%	5 mL of 60% iodixanol + 7 mL of 1X PBS-MK buffer + 30 µL of phenol red (optional)[5][10]
15%	4.5 mL of 60% iodixanol + 13.5 mL of 1 M NaCl/PBS-MK buffer[5][10]

Experimental Workflow



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Caption: Workflow for virus purification using a discontinuous iodixanol gradient.

Step-by-Step Procedure

- Gradient Preparation: Carefully prepare the different concentrations of iodixanol solutions as detailed in the table above. Ensure thorough mixing of each solution.
- Layering the Gradient:

- Carefully layer the iodixanol solutions into an ultracentrifuge tube, starting with the densest (60%) solution at the bottom and proceeding to the least dense (15%) solution at the top. [7][10]
- A syringe with a long needle or a peristaltic pump can be used to gently layer the solutions to avoid mixing at the interfaces.[7]
- Loading the Sample:
 - Gently overlay the crude viral lysate on top of the 15% iodixanol layer.
- Ultracentrifugation:
 - Carefully place the tubes in the ultracentrifuge rotor and balance them precisely.
 - Centrifuge at high speed (e.g., 350,000 x g) for 90 minutes to 2 hours at 18°C.[7][9][10]
Optimal centrifugation time and speed may vary depending on the virus and rotor type and should be determined empirically.
- Virus Collection:
 - After centrifugation, a visible band containing the purified virus should be present at the interface of the 40% and 60% iodixanol layers for AAV.[5][7] For other viruses like human respiratory syncytial virus (hRSV), the band may be found at a different interface, such as between 20% and 36% iodixanol.[1][2][3]
 - Carefully collect the virus band by puncturing the side of the tube with a needle and syringe.[7]
- Buffer Exchange (Optional but Recommended):
 - While iodixanol is generally non-toxic, a buffer exchange step is recommended to remove it, especially for in vivo applications.[5] This can be achieved using methods like dialysis or spin columns.[11]
- Analysis:

- Assess the purity of the viral preparation using methods such as SDS-PAGE and silver staining.
- Determine the viral titer using appropriate methods like qPCR for genomic titers or an infectivity assay (e.g., TCID50 or plaque assay).

Quantitative Data Summary

The recovery and purity of the virus are critical parameters. The following table summarizes typical quantitative data obtained from iodixanol gradient purification.

Virus Type	Purity	Recovery Rate	Buoyant Density (g/mL)	Reference
Human Respiratory Syncytial Virus (hRSV)	High, confirmed by ELISA	Up to 69%	1.15 - 1.19	[1][2][3]
Adeno-Associated Virus (AAV)	High, with ~20% empty capsids	>5 x 10 ¹² vg	Not specified	[5][9]
Recombinant Adenovirus	High, comparable to CsCl method	3-4 times higher for RGD-modified vectors	Not specified	[6]

Conclusion

Iodixanol density gradient ultracentrifugation is a powerful and versatile method for the purification of a wide range of viruses. It offers significant advantages over traditional methods, particularly in preserving viral infectivity. The protocol provided here serves as a general guideline and should be optimized for the specific virus and application. By following this detailed protocol, researchers can obtain high-purity, high-titer viral preparations suitable for a variety of downstream applications in research and drug development.

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- To cite this document: BenchChem. [Application Notes and Protocols for Virus Purification using Iodixanol Density Gradient Ultracentrifugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672079#protocol-for-virus-purification-with-iohexol-ultracentrifugation>]

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